molecular formula C10H11ClN4O2 B4346827 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B4346827
M. Wt: 254.67 g/mol
InChI Key: NGSBMQLGCWPDDS-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an isoxazole ring substituted with a methyl group

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-6-3-9(14-17-6)12-10(16)5-15-4-8(11)7(2)13-15/h3-4H,5H2,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSBMQLGCWPDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorine atom at the 4-position and methylation at the 3-position.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with a β-keto ester, followed by methylation at the 5-position.

    Coupling Reaction: The final step involves coupling the pyrazole and isoxazole rings through an acetamide linkage. This can be achieved by reacting the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and isoxazole rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution at the chlorine atom.

Major Products

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Amines resulting from the reduction of the acetamide linkage.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its toxicity profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the isoxazole ring.

    2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3-oxazol-4-yl)acetamide: Another isomer with a different position of the methyl group on the isoxazole ring.

Uniqueness

The uniqueness of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide

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